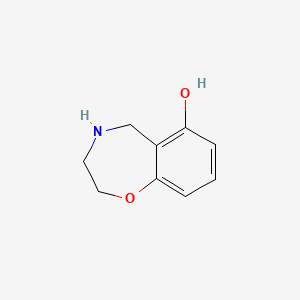

2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives. For instance, the reduction of nitrile groups in cyanomethyl ethers using lithium aluminum hydride can yield the desired amines, which are then converted to N-acyl derivatives . Another method involves the quaternization of dihydro derivatives with methyl iodide under microwave irradiation, followed by reduction with sodium borohydride in methanol .

Industrial Production Methods

the use of microwave heating and cyclization reactions suggests that scalable methods could be developed based on these laboratory techniques .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be cleaved at the N–C (5) bond under the action of activated alkynes in methanol, forming o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl (aminoethyl) ethers .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include lithium aluminum hydride for reduction, methyl iodide for quaternization, and sodium borohydride for further reduction steps .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazepines and benzothiazepines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol involves its interaction with molecular targets such as receptors and enzymes. For instance, certain derivatives exhibit high affinity for the 5-HT1A receptor, which is involved in neurotransmission and can influence mood and cognition . The compound’s effects are mediated through its binding to these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol: Similar in structure but differs in the position of the hydroxyl group.

2,3,4,5-Tetrahydro-1,5-benzothiazepine: Contains a sulfur atom instead of oxygen, leading to different chemical properties.

2,3-Dihydro-1,4-benzoxathiine: Another related compound with sulfur in the ring.

Uniqueness

2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms.

Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the benzoxazepine class, which is known for a variety of pharmacological effects including neuroprotective and anticancer properties. This article will explore the biological activity of this compound through various studies and findings.

| Property | Value |

|---|---|

| CAS Number | 2241142-69-6 |

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and neurotoxicity induced by agents such as hydrogen peroxide and beta-amyloid fragments. In vitro studies using human neuroblastoma SH-SY5Y cells demonstrated that it could mitigate cellular injuries associated with oxidative stress .

- Acetylcholinesterase Inhibition : Research indicates that derivatives of benzoxazepine can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The IC50 values for AChE inhibition in related compounds have been reported as low as 6.98 μM .

- Anticancer Activity : Some studies have suggested that benzoxazepine derivatives can induce cell cycle arrest in cancer cells. Specifically, they may influence pathways related to apoptosis and cell cycle regulation in breast cancer cell lines such as MCF-7 and MDA-MB-231.

Neuroprotective Activity

In a study focused on the neuroprotective effects of benzoxazepine derivatives:

- The compound was tested against oxidative stress induced by hydrogen peroxide.

- Results indicated a significant reduction in cell death compared to untreated controls.

Anticancer Properties

A separate investigation into the anticancer properties revealed:

- Cell Line Testing : The compound was tested on breast cancer cell lines (MCF-7 and MDA-MB-231).

- Results : It exhibited potent cytotoxic effects with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar benzoxazepine derivatives was conducted.

| Compound | AChE Inhibition IC50 (μM) | Neuroprotective Effect | Anticancer Activity |

|---|---|---|---|

| This compound | 6.98 | Yes | Yes |

| 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | Not reported | Moderate | Yes |

| N-Aryl Benzoxazepines | Variable | Yes | Yes |

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol |

InChI |

InChI=1S/C9H11NO2/c11-8-2-1-3-9-7(8)6-10-4-5-12-9/h1-3,10-11H,4-6H2 |

InChI Key |

SVZOUBOXWBVTIF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC(=C2CN1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.